molecular formula C9H12O B8794495 (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one

(1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one

Cat. No.: B8794495
M. Wt: 136.19 g/mol
InChI Key: QEGONAXSXKFDLY-HTQZYQBOSA-N
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Description

(1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one

InChI

InChI=1S/C9H12O/c1-2-6-3-7-5-9(10)8(7)4-6/h4,7-8H,2-3,5H2,1H3/t7-,8-/m1/s1

InChI Key

QEGONAXSXKFDLY-HTQZYQBOSA-N

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)CC2=O

Canonical SMILES

CCC1=CC2C(C1)CC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(2E)-4-Ethylhepta-2,6-dienoic acid (34.0 g, purity: 90.7%) was dissolved in N,N-dimethylacetamide (100 mL) under the nitrogen atmosphere. To the solution, acetic anhydride (37.8 mL, 0.40 mol) and triethylamine (28 mL, 0.20 mol) were added. The reaction mixture was warmed and stirred at 105 to 115° C. for 6.5 hours. The reaction mixture was cooled to room temperature, and water (200 mL) was added thereto, followed by four extractions with n-hexane (150 mL×2 and 50 mL×2). All the extracted organic layers were combined and then washed with a saturated aqueous solution of sodium bicarbonate (50 mL) and water (50 mL) in this order. The obtained organic layer was concentrated under reduced pressure, and the residue was distilled under reduced pressure (93-102° C., approximately 25 mmHg) to obtain the title compound (22.06 g, colorless oil substance) (yield: 81%).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
37.8 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

(2E)-4-Ethylhepta-2,6-dienoic acid (100.57 g) obtained by the method described above was dissolved in N,N-dimethylacetamide (255 mL) under a nitrogen atmosphere. To the solution, acetic anhydride (108 mL, 1.14 mol) and triethylamine (79 mL, 0.57 mol) were added. The reaction mixture was warmed and stirred at 115 to 117° C. for 5 hours. The reaction mixture was cooled to room temperature, and n-hexane (510 mL) and water (714 mL) were added thereto to separate an organic layer. The aqueous layer was subjected to two extractions with hexane (each with 255 mL), and all the organic layers were combined and then washed with a 5% aqueous sodium bicarbonate solution (102 mL) and water (102 mL) in this order. The obtained organic layer was concentrated under reduced pressure, and the residue was distilled (90-100° C., approximately 25 mmHg) to obtain the title compound (50.92 g, colorless oil substance) (overall yield from 1,1-bis(allyloxy)butane: 62%).
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
510 mL
Type
reactant
Reaction Step Two
Name
Quantity
714 mL
Type
reactant
Reaction Step Two
Quantity
255 mL
Type
solvent
Reaction Step Three
Yield
62%

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